molecular formula C7H15N3O2 B14569540 D-Alanyl-N-methyl-L-alaninamide CAS No. 61275-30-7

D-Alanyl-N-methyl-L-alaninamide

Cat. No.: B14569540
CAS No.: 61275-30-7
M. Wt: 173.21 g/mol
InChI Key: YGIVVAKQDXCPKN-UHNVWZDZSA-N
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Description

D-Alanyl-N-methyl-L-alaninamide: is a dipeptide compound composed of D-alanine and N-methyl-L-alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-N-methyl-L-alaninamide typically involves the coupling of D-alanine and N-methyl-L-alanine. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently couple amino acids in a stepwise manner. The use of protective groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), is common to prevent unwanted side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions: D-Alanyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for peptidases, which cleave the peptide bond to release the constituent amino acids. This process is essential for understanding the enzymatic pathways involved in peptide metabolism .

Comparison with Similar Compounds

Uniqueness: D-Alanyl-N-methyl-L-alaninamide is unique due to the presence of both D-alanine and N-methyl-L-alanine, which imparts distinct stereochemical and electronic properties. This uniqueness makes it a valuable compound for studying stereochemistry and peptide interactions .

Properties

CAS No.

61275-30-7

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C7H15N3O2/c1-4(8)6(11)10-5(2)7(12)9-3/h4-5H,8H2,1-3H3,(H,9,12)(H,10,11)/t4-,5+/m1/s1

InChI Key

YGIVVAKQDXCPKN-UHNVWZDZSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)NC)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC)N

Origin of Product

United States

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